1-(3-(Pyridin-3-yloxy)azetidin-1-yl)pentan-1-one
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Overview
Description
1-(3-(Pyridin-3-yloxy)azetidin-1-yl)pentan-1-one is a synthetic organic compound that features a unique structure combining a pyridine ring, an azetidine ring, and a pentanone chain
Preparation Methods
The synthesis of 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)pentan-1-one typically involves multiple steps, starting with the preparation of the pyridin-3-yloxy intermediate. This intermediate is then reacted with azetidine under specific conditions to form the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-(3-(Pyridin-3-yloxy)azetidin-1-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions for these reactions include the use of solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature
Scientific Research Applications
1-(3-(Pyridin-3-yloxy)azetidin-1-yl)pentan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(3-(Pyridin-3-yloxy)azetidin-1-yl)pentan-1-one can be compared with similar compounds such as:
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone: This compound has a similar azetidine ring but differs in the substituent groups, leading to different chemical and biological properties.
1-(3-(Hydroxymethyl)azetidin-1-yl)ethan-1-one:
Properties
IUPAC Name |
1-(3-pyridin-3-yloxyazetidin-1-yl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-3-6-13(16)15-9-12(10-15)17-11-5-4-7-14-8-11/h4-5,7-8,12H,2-3,6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYPWPHQKXYLAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CC(C1)OC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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